2-Fucosyllactose

Description

Overview of Human Milk Oligosaccharides (HMOs) and 2'-Fucosyllactose (2'-FL) Significance

Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. nih.gov These complex carbohydrates are a diverse group of sugars that play a crucial role in infant health. researchgate.net Among the over 200 distinct HMO structures identified, 2'-Fucosyllactose (2'-FL) is the most prevalent and abundant, comprising approximately 30% of all HMOs in the milk of most mothers. metagenicsinstitute.comlayerorigin.com

The significance of HMOs, and specifically 2'-FL, lies in their multifaceted biological activities. Unlike the nutritive components of breast milk, HMOs are largely indigestible by infants. wikipedia.org Instead, they function as prebiotics, selectively nourishing beneficial gut bacteria, particularly Bifidobacterium species. metagenicsinstitute.comwikipedia.org This selective fermentation contributes to the establishment of a healthy gut microbiota, which is fundamental for immune system development and protection against pathogens. wikipedia.org

Beyond its prebiotic role, 2'-FL exhibits a range of direct physiological effects. It can act as a decoy receptor, preventing pathogens from attaching to intestinal cells and causing infections. metagenicsinstitute.comwikipedia.org Research has demonstrated its ability to modulate immune responses, potentially reducing inflammation and the risk of certain diseases. youtube.commdpi.com Furthermore, emerging evidence suggests a role for 2'-FL in brain development and cognitive function. mdpi.com

The concentration and composition of HMOs, including 2'-FL, in breast milk are not uniform. A key factor influencing this variation is the maternal genetic secretor status, determined by the FUT2 gene. researchgate.net Mothers who are "secretors" produce significantly higher amounts of 2'-FL and other α1,2-fucosylated HMOs compared to "non-secretor" mothers. nih.gov This genetic variability has implications for infant health outcomes, with studies suggesting that infants of secretor mothers may experience enhanced protection against certain infections. nih.gov

Historical Perspectives and Evolving Research Trajectories of 2'-Fucosyllactose

The journey to understanding 2'-Fucosyllactose began with the broader discovery of Human Milk Oligosaccharides. In the 1930s, oligosaccharides were first identified as the key bifidogenic factor in human milk, responsible for the differences in gut bacteria between breastfed and formula-fed infants. nih.gov However, it wasn't until the 1980s that 2'-FL, along with other specific HMOs, was identified by researchers. layerorigin.com

The 1990s marked a shift towards investigating the functional benefits of HMOs, with a focus on their ability to inhibit the adhesion of harmful bacteria in the gut. layerorigin.com The advent of advanced analytical technologies in the 2000s, such as mass spectrometry and gene sequencing, revolutionized HMO research, enabling more detailed characterization and facilitating larger-scale production. layerorigin.com

A significant milestone in the history of 2'-FL research was the development of biotechnological methods for its synthesis, making it available for inclusion in infant formula and other nutritional products. acs.org In 2015, 2'-FL became the first commercially available HMO. layerorigin.com This was followed by its approval for use in infant formula by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). researchgate.netlayerorigin.comnih.gov

Table 1: Key Milestones in 2'-Fucosyllactose Research

| Decade/Year | Key Development |

|---|---|

| 1930s | Identification of oligosaccharides as the primary bifidogenic factor in human milk. nih.gov |

| 1980s | Specific identification of 2'-Fucosyllactose among other HMOs. layerorigin.com |

| 1990s | Research focus shifts to the anti-adhesive properties of HMOs against pathogens. layerorigin.com |

| 2000s | Advanced technologies facilitate in-depth study and larger-scale production of HMOs. layerorigin.com |

| 2015 | 2'-Fucosyllactose becomes the first commercially produced HMO. layerorigin.com |

| 2016 | Establishment of the HMO4HD consortium to advance research. layerorigin.com |

| 2020 | The European Food Safety Authority (EFSA) approves the use of 2'-FL in infant formula. layerorigin.com |

Current Research Landscape and Future Directions for 2'-Fucosyllactose Investigations

The current research landscape for 2'-Fucosyllactose is dynamic and expanding beyond its established role in infant nutrition. While its benefits for immune and gut health in infants are well-documented, ongoing studies are exploring its potential applications across the lifespan. hmos.cnresearchgate.net

A significant area of current investigation is the impact of 2'-FL on the gut-brain axis and neurodevelopment. youtube.com Preclinical studies have suggested that 2'-FL can support brain development, and further research is underway to understand the mechanisms and potential cognitive benefits in humans. mdpi.com

The anti-inflammatory properties of 2'-FL are also a major focus. mdpi.com Researchers are investigating its potential to alleviate inflammatory conditions in the gut and other parts of the body. layerorigin.com Recent studies have explored its role in reducing intestinal inflammation and oxidative stress. layerorigin.com

Furthermore, the application of 2'-FL in adult nutrition is a rapidly growing field. hmos.cn Studies have shown that 2'-FL supplementation in adults can positively modulate the gut microbiota by increasing the abundance of beneficial bacteria like Bifidobacterium. metagenicsinstitute.com This has led to its inclusion in dietary supplements aimed at improving gut health and immune function in adults. hmos.cn

Future research is expected to delve deeper into the personalized application of 2'-FL, considering factors like an individual's genetic makeup (secretor status) and existing gut microbiome composition. Understanding how these factors influence the efficacy of 2'-FL will be crucial for targeted nutritional strategies. The potential use of 2'-FL in medical foods for specific health conditions is also an emerging area of interest. hmos.cn Additionally, the cosmetic industry is exploring the benefits of 2'-FL for skin health, based on its ability to support a healthy skin microbiome. hmos.cn

Table 2: Current and Future Research Areas for 2'-Fucosyllactose

| Research Area | Current Focus | Future Directions |

|---|---|---|

| Infant Nutrition | Immune support, gut health, prebiotic effects. researchgate.net | Long-term cognitive and metabolic health outcomes. |

| Adult Nutrition | Gut microbiome modulation, immune function. hmos.cn | Management of irritable bowel syndrome (IBS) and other gut disorders. wikipedia.org |

| Immunomodulation | Anti-inflammatory properties, reduction of infection risk. mdpi.com | Therapeutic applications for inflammatory conditions. |

| Neurodevelopment | Role in brain development and cognition. mdpi.com | Mechanisms of action on the gut-brain axis. |

| Personalized Nutrition | Impact of secretor status on 2'-FL efficacy. nih.gov | Tailored supplementation based on genetics and microbiome. |

| New Applications | Dietary supplements, medical foods. hmos.cn | Cosmetics and skincare for microbiome support. hmos.cn |

Structure

3D Structure

Properties

Molecular Formula |

C18H32O15 |

|---|---|

Molecular Weight |

488.4 g/mol |

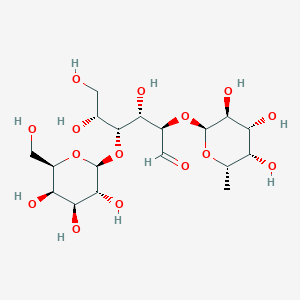

IUPAC Name |

(2R,3S,4R,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)11(25)16(6(22)2-19)33-18-15(29)13(27)10(24)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 |

InChI Key |

CNOJZZIJFPFCLH-FDDKECLWSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Biosynthesis and Production Methodologies of 2 Fucosyllactose

Microbial Fermentation Strategies for 2'-Fucosyllactose Production

Microbial fermentation offers a robust platform for producing 2'-FL. The core of this strategy involves engineering microorganisms to express the necessary enzymatic pathways for the synthesis of this complex oligosaccharide. The primary precursors for 2'-FL biosynthesis are guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose) and lactose (B1674315). researchgate.net Microbial hosts are typically engineered to utilize simple carbon sources like glucose or glycerol (B35011) to produce these precursors and then convert them into 2'-FL. frontiersin.orgresearchgate.net

Genetic Engineering of Microbial Cell Factories for 2'-Fucosyllactose Biosynthesis

The development of efficient microbial cell factories is central to the successful production of 2'-FL. This involves the introduction of heterologous genes and the modification of endogenous metabolic pathways to channel cellular resources towards the synthesis of the target compound.

Escherichia coli has been a workhorse for the microbial production of 2'-FL due to its well-understood genetics and rapid growth. frontiersin.orgnih.gov Numerous genetic engineering strategies have been employed to optimize E. coli strains for higher 2'-FL titers and yields.

A key strategy involves the introduction of the de novo pathway for GDP-L-fucose synthesis. This pathway typically consists of four enzymes: phosphomannomutase (ManB), mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthetase (WcaG). nih.gov Concurrently, a suitable α-1,2-fucosyltransferase (FucT), often from Helicobacter pylori (FutC), is expressed to catalyze the final step of transferring fucose from GDP-L-fucose to lactose. researchgate.netnih.gov

To further enhance production, various gene deletions are performed. For instance, knocking out the lacZ gene, which encodes β-galactosidase, prevents the degradation of lactose, thereby increasing its availability as a substrate. frontiersin.orgcnif.cn Similarly, deleting the wcaJ gene, involved in colanic acid biosynthesis, can redirect the metabolic flux towards GDP-L-fucose production. nih.govnih.gov The inactivation of genes like waaF, which is involved in lipopolysaccharide core biosynthesis, has also been shown to enhance the accumulation of GDP-L-fucose. nih.gov

Researchers have also focused on improving the supply of essential cofactors. For example, enhancing the regeneration of NADPH and GTP, which are required for the de novo synthesis of GDP-L-fucose, has proven effective in boosting 2'-FL titers. nih.govnih.gov This can be achieved by overexpressing genes such as zwf (glucose-6-phosphate dehydrogenase) and gsk (guanosine kinase). nih.gov

Furthermore, multi-pathway optimization, including the co-expression of positive regulators like RcsA and RcsB, has been shown to be beneficial for GDP-L-fucose formation and subsequent 2'-FL production. frontiersin.orgnih.gov The choice of promoter for expressing the fucosyltransferase gene can also significantly impact yields, with some studies showing that a Trc promoter can be more effective than the commonly used T7 promoter. nih.gov Through these combined strategies, researchers have achieved remarkable 2'-FL titers in E. coli, with some fed-batch fermentations yielding over 60 g/L and even reaching as high as 121.4 g/L. frontiersin.orgnih.gov

Interactive Data Table: E. coli Strain Optimization for 2'-FL Production

| Strain | Key Genetic Modifications | Carbon Source(s) | Fermentation Scale | Titer (g/L) | Yield (mol/mol lactose) | Productivity (g/L/h) |

|---|---|---|---|---|---|---|

| Engineered E. coli C41(DE3)ΔZ | Co-expression of GDP-L-fucose biosynthesis genes and α-1,2-fucosyltransferase; deletion of wcaJ, nudD, and nudK; integration of α-1,2-fucosyltransferase gene. frontiersin.orgnih.gov | Glycerol, Lactose | 50-L fed-batch | 66.80 frontiersin.orgnih.gov | 0.89 frontiersin.orgnih.gov | ~0.95 frontiersin.orgnih.gov |

| Engineered E. coli BZW-24 | Modular optimization of synthesis pathway; knockout of lacZ and wcaJ; enhancement of NADPH and GTP supply. nih.govnih.gov | Glycerol, Lactose | 3-L fed-batch | 22.3 nih.govnih.gov | 0.53 nih.govnih.gov | Not Reported |

| Engineered E. coli JM109(DE3) ΔwaaFΔwcaJ | Deletion of waaF and wcaJ; expression of FucT2 under Trc promoter. nih.gov | Not specified | Fed-batch | 14.7 nih.gov | Not Reported | 0.31 nih.gov |

| Engineered E. coli | Overexpression of manB, manC, gmd, wcaG; knockout of lacZ and waaF; use of Bacillus cereus α-1,2-fucosyltransferase (FutCB). nih.govnih.gov | Not specified | Fed-batch | 121.4 nih.govnih.gov | Not Reported | 1.90 nih.govnih.gov |

| Engineered E. coli WLS20 | Introduction of salvage pathway (fkp and futC); inactivation of genes for substrate degradation; use of self-assembling multienzyme complexes. acs.orgnih.gov | L-fucose, Lactose | Fed-batch | 30.5 acs.orgnih.gov | 0.661 (mol/mol fucose) acs.orgnih.gov | 0.48 acs.orgnih.gov |

The yeast Pichia pastoris, a "Generally Recognized As Safe" (GRAS) organism, is an attractive alternative to E. coli for producing food-grade ingredients due to the absence of endotoxins. acs.orgacs.org Engineering P. pastoris for de novo 2'-FL synthesis involves constructing the biosynthetic pathway using genome-editing tools like CRISPR-Cas9. acs.org

The initial steps involve integrating the genes for the de novo GDP-L-fucose pathway and an α-1,2-fucosyltransferase. acs.orgacs.org To facilitate lactose uptake, a lactose transporter, such as Lac12 from Kluyveromyces lactis, is also introduced. acs.org Further improvements in 2'-FL production have been achieved through modular metabolic engineering, which includes enhancing the supply of GTP and the regeneration of NADPH. acs.orgnih.gov

Corynebacterium glutamicum is another GRAS-status microorganism that is widely used for the industrial production of amino acids and is considered a safe host for producing food ingredients. nih.govgoogle.com To enable 2'-FL production in C. glutamicum, the complete de novo pathway for GDP-L-fucose synthesis must be introduced, as the wild-type strain lacks this pathway. nih.govsnu.ac.kr This is complemented by the heterologous expression of a lactose permease from E. coli to allow for lactose uptake and a codon-optimized α-1,2-fucosyltransferase from H. pylori for the final fucosylation step. nih.govsnu.ac.kr

Further genetic modifications to enhance 2'-FL production include the expression of a putative 2'-FL exporter and the disruption of the chromosomal pfkA gene, which encodes phosphofructokinase. nih.gov By implementing these strategies and optimizing fed-batch cultivation conditions using glucose, fructose, and lactose, a production of 21.5 g/L of 2'-FL has been reported, with a productivity of 0.12 g/L/h. nih.gov

The quest for efficient and safe 2'-FL production has led to the exploration of other microbial hosts.

Yarrowia lipolytica , an unconventional yeast, has shown great potential for oligosaccharide synthesis. nih.govresearchgate.net Systematic engineering of this yeast, including the fusion of a ubiquitin tag to the fucosyltransferase, iterative integration of pathway genes, enhancement of precursor supply, and promotion of NADPH regeneration, has resulted in a 2'-FL titer of 41.10 g/L. nih.govresearchgate.net

Bacillus cereus has been identified as a source of a novel α-1,2-fucosyltransferase (FutCB) that has been successfully used in engineered E. coli for de novo 2'-FL synthesis. nih.govfrontiersin.org

Saccharomyces cerevisiae , a well-known food-grade microorganism, has also been engineered for 2'-FL production. researchgate.netnih.gov By introducing a lactose transporter, the de novo GDP-L-fucose pathway, and an α-1,2-fucosyltransferase, engineered S. cerevisiae has been able to produce 2'-FL. acs.orgnih.gov Further optimization, including the use of xylose as a co-substrate to mitigate glucose repression, has led to a production of 25.5 g/L of 2'-FL in a fed-batch fermentation. osti.gov

Priestia megaterium (formerly Bacillus megaterium), a GRAS strain, has been successfully engineered to produce 2'-FL. researcher.liferesearchgate.net Genetic modifications included deleting the lacZ gene, introducing an α-1,2-fucosyltransferase, and overexpressing genes to optimize the GDP-L-fucose biosynthesis pathway. researchgate.netnih.gov These efforts, combined with random mutagenesis to improve lactose uptake, resulted in a high 2'-FL yield of 28.6 g/L in fed-batch fermentation. nih.govresearchgate.net

Interactive Data Table: 2'-FL Production in Various Microbial Hosts

| Microbial Host | Key Engineering Strategies | Titer (g/L) | Fermentation Scale |

|---|---|---|---|

| Yarrowia lipolytica | Iterative gene integration, precursor supply enhancement, NADPH regeneration. nih.govresearchgate.net | 41.10 nih.govresearchgate.net | Not Specified |

| Saccharomyces cerevisiae | Introduction of lactose transporter and 2'-FL pathway, use of xylose co-substrate. osti.gov | 25.5 osti.gov | Fed-batch |

| Priestia megaterium | lacZ deletion, α-1,2-fucosyltransferase introduction, GDP-L-fucose pathway optimization, random mutagenesis. researchgate.netnih.gov | 28.6 nih.govresearchgate.net | Fed-batch |

Bioprocess Intensification and Fermentation Optimization for 2'-Fucosyllactose Accumulation

To achieve high-titer production of 2'-FL suitable for industrial applications, optimization of the fermentation process is essential. This involves moving from shake-flask cultivations to controlled bioreactors and implementing advanced fermentation strategies. nih.govnih.gov

Fed-Batch Fermentation Strategies and Kinetic Analysis

Fed-batch fermentation is a widely adopted strategy for achieving high cell densities and, consequently, high product titers. nih.govfrontiersin.orgacs.org In this approach, a concentrated feeding solution containing nutrients like glycerol (as a carbon source) and lactose (as a precursor) is supplied to the bioreactor over time. nih.govfrontiersin.org This allows for precise control over substrate concentrations, preventing substrate inhibition and the accumulation of toxic byproducts that can occur in simple batch cultures. acs.org

Kinetic analysis of the fermentation process is crucial for optimization. rsc.orgnih.gov By monitoring key parameters such as cell growth (biomass), substrate consumption, and product formation over time, researchers can refine feeding strategies and other process parameters to maximize productivity. For example, fed-batch cultivation of engineered E. coli strains has resulted in impressive 2'-FL titers, with some studies reporting concentrations as high as 66.8 g/L and 121.4 g/L. frontiersin.orgfrontiersin.org These high titers are a direct result of combining sophisticated metabolic engineering with optimized fed-batch fermentation protocols. nih.govnih.gov

| Fermentation Strategy | Host Organism | Achieved 2'-FL Titer | Key Features |

| Fed-Batch | Escherichia coli | 14.1 g/L | Fine-tuned de novo and salvage pathways. nih.govacs.org |

| Fed-Batch | Escherichia coli | 22.3 g/L | Enhanced NADPH and GTP supply. nih.gov |

| Fed-Batch | Pichia pastoris | 22.35 g/L | Modular metabolic engineering. acs.org |

| Fed-Batch | Escherichia coli | 30.5 g/L | Self-assembling multienzyme complexes. acs.org |

| Fed-Batch | Escherichia coli | 66.80 g/L | Deletion of precursor degradation genes. frontiersin.org |

| Fed-Batch | Escherichia coli | 121.4 g/L | Use of a constitutive promoter and novel fucosyltransferase. frontiersin.orgnih.gov |

Efflux Protein Engineering for Extracellular 2'-Fucosyllactose Secretion

A significant challenge in microbial production is the potential for product accumulation inside the cell, which can lead to feedback inhibition of biosynthetic enzymes and cellular toxicity. researchgate.net To overcome this, engineering the cell to efficiently secrete the product into the fermentation broth is a key strategy. This not only alleviates intracellular stress but also simplifies downstream purification processes.

One approach is to identify and overexpress specific transporter proteins, or efflux pumps, that can actively transport 2'-FL out of the cell. The sugar efflux transporter SetA from E. coli has been identified as a promising candidate for this purpose. researchgate.netnih.gov Overexpression of SetA has been shown to improve 2'-FL synthesis, particularly when using glycerol as a carbon source. nih.gov

| Efflux Protein | Original Host | Engineered Host | Effect on 2'-FL Production |

| SetA | Escherichia coli | Escherichia coli | Improved 2'-FL synthesis and secretion. researchgate.netnih.gov |

| CDT2 | Neurospora crassa | Pichia pastoris, Saccharomyces cerevisiae | Increased extracellular 2'-FL accumulation. acs.orgimperial.ac.uk |

Adaptive Laboratory Evolution for Enhanced Strain Performance

Adaptive laboratory evolution (ALE) is a powerful strategy for improving microbial strains for industrial applications by applying selective pressures over extended periods, leading to the emergence of strains with desired phenotypes. bohrium.com In the context of 2'-Fucosyllactose (2'-FL) production, ALE has been instrumental in enhancing the tolerance and productivity of engineered microbial hosts like Escherichia coli. researchgate.netnih.gov

One of the challenges in high-density cell cultures for 2'-FL production is the accumulation of toxic byproducts and the stress imposed by high substrate and product concentrations. ALE can help overcome these limitations. For instance, researchers subjected an engineered E. coli MG1655 strain, already optimized through metabolic engineering, to ALE. This process led to the identification of a mutation in the rpoC gene, which encodes a subunit of the RNA polymerase. researchgate.netnih.gov This mutation conferred improved cell tolerance and a significant increase in 2'-FL production, reaching up to 61.06 ± 1.93 g/L with a productivity of 1.70 g/L/h. researchgate.netnih.gov This demonstrates the potential of combining rational metabolic engineering with the irrational approach of ALE to achieve superior production strains. researchgate.netnih.gov

The application of ALE is not limited to improving tolerance. It can also be used to enhance substrate utilization. For example, while not directly for 2'-FL, ALE has been used to develop E. coli platform strains with improved sucrose (B13894) utilization, a crucial trait when using sucrose as a cost-effective carbon source for producing valuable compounds. researchgate.net These evolved strains can serve as a robust chassis for constructing efficient 2'-FL producers.

The synergy between fine-tuning gene expression through metabolic engineering and enhancing strain robustness through ALE presents a combinatorial strategy for developing high-level 2'-FL producers. researchgate.netnih.gov This dual approach helps in creating strains that are not only efficient in the biosynthesis pathway but are also resilient to the harsh conditions of industrial fermentation processes. researchgate.netnih.gov

Enzymatic and Chemoenzymatic Synthesis of 2'-Fucosyllactose

Characterization and Engineering of α-1,2-Fucosyltransferases (FucT/FutC)

The enzyme α-1,2-fucosyltransferase (FucT), also known as FutC, is a cornerstone in the synthesis of 2'-FL, as it catalyzes the final step of transferring a fucose residue from a donor substrate, typically GDP-L-fucose, to lactose. researchgate.netresearchgate.net The choice and engineering of this enzyme are critical for achieving high yields and productivity.

Various orthologues of FucT have been identified from different microorganisms and characterized for their potential in 2'-FL production. researchgate.net A notable example is the α-1,2-fucosyltransferase from Helicobacter pylori (HpFucT or FucT2), which is widely used due to its high specificity for lactose. acs.orgmdpi.comnih.gov However, its application can be limited by issues of insolubility and instability when expressed in common microbial hosts like E. coli. nih.gov

To address these limitations, significant research has focused on the engineering of FucT enzymes. Strategies include:

Directed Evolution: This technique has been employed to improve the solubility and functional expression of FucT2. nih.govjmb.or.kr By creating and screening mutant libraries, researchers have successfully isolated FucT2 variants with enhanced solubility and activity, leading to a notable increase in 2'-FL production. nih.gov

Protein Fusion Technology: Fusing FucT with other proteins or tags can enhance its solubility and expression. For instance, fusing an N-terminal SUMO or ubiquitin tag to FucT2 in Pichia pastoris has been shown to improve 2'-FL production. acs.org Similarly, creating a fusion protein with TrxA at the N-terminus of FutC has been engineered to improve its expression. frontiersin.org

Site-Specific Mutagenesis: Based on structural analysis and protein-ligand docking, specific amino acid residues can be targeted for mutation to improve enzyme characteristics. For example, a quadruple mutant of FutC (F40S/Q150H/C151R/Q239S) was identified that enhanced the 2'-FL titer by 2.4-fold due to increased solubility and activity. researchgate.net

Screening for Novel Fucosyltransferases: Researchers are continuously searching for new FucT enzymes with superior properties. An α-1,2-fucosyltransferase from Bacillus cereus (FutCB) has been shown to be effective for 2'-FL synthesis in Saccharomyces cerevisiae and E. coli. frontiersin.orgnih.govfrontiersin.org Another novel enzyme, WbgL from E. coli O126, displays a high preference for β4-linked galactose substrates like lactose and has been used for efficient 2'-FL synthesis. researchgate.net A highly active α1,2-fucosyltransferase from Helicobacter sp. 11S02629-2 (BKHT) has also been identified, showing high productivity without the formation of byproducts. researchgate.net

| Enzyme | Source Organism | Engineering Strategy | Improvement | Reference |

| FutC | Helicobacter pylori | Quadruple mutant (F40S/Q150H/C151R/Q239S) | 2.4-fold increase in 2'-FL titer | researchgate.net |

| FucT2 | Helicobacter pylori | Directed Evolution | 1.46–1.72 fold increase in 2'-FL titer | nih.gov |

| FucT2 | Helicobacter pylori | N-terminal SUMO or Ub tag fusion in P. pastoris | Improved 2'-FL production | acs.org |

| FutCB | Bacillus cereus | Expression in S. cerevisiae | 1.8-fold improvement over FutC | researchgate.net |

| WbgL | E. coli O126 | - | High specific activity for lactose | researchgate.net |

| BKHT | Helicobacter sp. 11S02629-2 | - | High productivity, no byproducts | researchgate.net |

In Vitro Multienzyme Cascade Systems for 2'-Fucosyllactose Production

In vitro multienzyme cascade systems offer a powerful approach for the synthesis of complex molecules like 2'-FL, providing a controlled environment that can lead to high product purity and yields. acs.orgnih.gov These systems combine multiple enzymes in a one-pot reaction to convert simple, inexpensive substrates into the desired product, mimicking a metabolic pathway outside of a living cell. acs.orgnih.gov

A typical multienzyme cascade for 2'-FL production from L-fucose and lactose involves several key enzymes. acs.orgnih.gov One such system comprises:

L-fucokinase/GDP-L-fucose phosphorylase (FKP): This enzyme catalyzes the conversion of L-fucose to GDP-L-fucose, the essential fucose donor.

α-1,2-fucosyltransferase (FucT): This enzyme transfers the fucose from GDP-L-fucose to lactose to form 2'-FL.

Pyruvate kinase (PK): This enzyme is part of a nucleotide regeneration system, which is crucial for recycling expensive cofactors like ATP or GTP. acs.orgnih.gov

The efficiency of these cascade systems can be significantly enhanced by addressing potential bottlenecks. For example, the regeneration of ATP or GTP can lead to a substantial improvement in the production of the intermediate GDP-L-fucose. acs.orgnih.gov The choice of the fucosyltransferase is also critical. Screening various FucT orthologues revealed that HpFucT from Helicobacter pylori exhibited the highest catalytic efficiency, while TeFucT from Thermosynechococcus elongatus showed greater thermostability. acs.orgnih.gov

By optimizing the enzyme combination and reaction conditions, these in vitro systems can achieve high productivities. For instance, fed-batch reactions using HpFucT have reached 2'-FL productivities of 0.73 g/L/h. acs.orgnih.gov This approach provides a flexible and efficient alternative to whole-cell biosynthesis for 2'-FL production. acs.org

Development of Immobilized Enzyme Systems for Continuous 2'-Fucosyllactose Synthesis

Immobilizing enzymes on solid supports is a well-established strategy to enhance their stability, facilitate their reuse, and enable continuous production processes. slideshare.netfrontiersin.org This technique is particularly advantageous for industrial applications as it can reduce downstream processing costs and allow for the development of robust, continuous-flow reactor systems. frontiersin.orgacademie-sciences.fr

Enzymes can be immobilized through various methods, including carrier binding (adsorption, covalent bonding, ionic binding), cross-linking, and entrapment. slideshare.netacademie-sciences.fr The choice of immobilization technique and support material is crucial and can affect the enzyme's activity and stability. slideshare.net

For the synthesis of 2'-FL, the development of immobilized enzyme systems, particularly for the key enzyme α-1,2-fucosyltransferase and the enzymes involved in the synthesis of the sugar donor GDP-L-fucose, holds significant promise for industrial-scale production. While specific examples of immobilized enzyme systems for continuous 2'-FL synthesis are still emerging, the principles have been successfully applied to the production of other oligosaccharides and fine chemicals. d-nb.infomdpi.com

Continuous-flow reactors, such as packed-bed reactors (PBRs), are often used with immobilized enzymes. academie-sciences.fr In a PBR, the substrate solution is continuously passed through a column packed with the immobilized enzyme, allowing for efficient conversion. academie-sciences.fr This setup offers several advantages over batch reactors, including better process control and automation. slideshare.net

The development of co-immobilized multienzyme systems, where all the enzymes of a cascade are immobilized on the same support, can further enhance efficiency by minimizing diffusion limitations between enzymes. europa.eu This "two-in-one" or "combi-CLEA" (Cross-Linked Enzyme Aggregates) approach has been shown to be economically viable as it simplifies the immobilization process. europa.eu Applying these principles to the multienzyme cascade for 2'-FL synthesis could lead to highly efficient and continuous production platforms.

Glycosyltransferase-Mediated Synthesis Approaches for 2'-Fucosyllactose

Glycosyltransferases are the key enzymes that mediate the formation of glycosidic bonds, making them central to the synthesis of oligosaccharides like 2'-FL. researchgate.net The synthesis of 2'-FL is specifically mediated by an α1,2-fucosyltransferase, which catalyzes the transfer of L-fucose from a donor molecule, GDP-L-fucose, to the acceptor molecule, lactose. researchgate.netresearchgate.net

The efficiency of this glycosyltransferase-mediated synthesis is dependent on several factors, including the specific activity and substrate specificity of the chosen fucosyltransferase and the sufficient supply of both the donor and acceptor substrates. researchgate.netresearchgate.net Metabolic engineering strategies in microbial hosts are often employed to enhance the intracellular pools of GDP-L-fucose and to ensure the availability of lactose for the fucosylation reaction. researchgate.net

A variety of α1,2-fucosyltransferases from different microbial sources have been identified and utilized for 2'-FL production. researchgate.netresearchgate.net The selection of the appropriate enzyme is critical, as some fucosyltransferases may exhibit promiscuity, leading to the formation of undesired by-products. For instance, some enzymes might also catalyze the formation of 3-fucosyllactose (B594375) (3-FL) or difucosyllactose (DFL). mdpi.com Therefore, screening for and engineering fucosyltransferases with high specificity for the desired linkage is a key area of research. researchgate.net

Enhancing Enzyme Solubility and Activity: As discussed in section 2.2.1, protein engineering techniques are used to improve the properties of fucosyltransferases. researchgate.net

Optimizing Substrate Supply: Metabolic engineering of the host organism to increase the production of GDP-L-fucose and ensure efficient lactose uptake is crucial. researchgate.netmdpi.com

Process Optimization: Fed-batch cultivation strategies in bioreactors are often employed to achieve high cell densities and high titers of 2'-FL. researchgate.netresearchgate.net

Through these combined approaches, significant titers of 2'-FL have been achieved, with some engineered E. coli strains producing over 100 g/L in fed-batch fermentations. researchgate.net

Mechanistic Investigations of 2 Fucosyllactose Biological Activities in Preclinical Models

Immunomodulatory Mechanisms in Preclinical Models

Influence on Mucosal Immunity and Secretory Immunoglobulins

2'-Fucosyllactose (2'-FL) has been shown in preclinical models to exert a significant influence on the mucosal immune system, a critical first line of defense against pathogens. This includes bolstering the production of secretory immunoglobulins, particularly secretory Immunoglobulin A (sIgA), which plays a pivotal role in immune exclusion by preventing the attachment of microorganisms to mucosal surfaces.

In a study involving suckling rats, daily oral administration of 2'-FL led to a notable increase in plasma IgA levels by over 40% by day 16 compared to the control group. nih.gov This suggests that 2'-FL can promote the maturation of the humoral immune response at the systemic level, which is often reflective of mucosal immunity. Furthermore, a study on lipopolysaccharide (LPS)-induced intestinal injury in rats demonstrated that 2'-FL, particularly in synergy with osteopontin, significantly elevated the levels of sIgA in the intestine. exlibrisgroup.comsciopen.com This increase in sIgA is a key indicator of an enhanced mucosal defense barrier.

Beyond its impact on immunoglobulins, 2'-FL also modulates the cellular components of the mucosal immune system. Research in mice has indicated that dietary 2'-FL can support the development and function of gut-associated lymphoid tissue (GALT), such as Peyer's patches. mdpi.com This includes enhancing the maturation of dendritic cells, which are crucial for initiating adaptive immune responses. mdpi.com Moreover, 2'-FL has been observed to influence the balance of T-helper (Th) cells, promoting a shift in the Th1/Th2 immunoglobulin ratio and improving the balance of CD4+/CD8+, Th1/Th2, and Th17/Treg cells, which is essential for a well-regulated immune response. nih.govexlibrisgroup.comrsc.org

Table 1: Effects of 2'-Fucosyllactose on Mucosal Immunity and Secretory Immunoglobulins in Preclinical Models

| Model System | Key Findings | Citation |

|---|---|---|

| Suckling Rats | Increased plasma IgA levels by over 40%. | nih.gov |

| LPS-Induced Injury in Rats | Elevated levels of intestinal secretory IgA (sIgA). | exlibrisgroup.comsciopen.com |

| Mice | Supported development of Peyer's patches and maturation of dendritic cells. | mdpi.com |

| LPS-Induced Injury in Rats | Improved the balance of CD4+/CD8+, Th1/Th2, and Th17/Treg cells. | exlibrisgroup.comrsc.org |

| LPS-Induced Injury in Rats | Increased anti-inflammatory cytokines (IL-10, IL-4) and decreased pro-inflammatory cytokines (IL-6, IL-1β). | exlibrisgroup.com |

Anti-Adhesion Mechanisms Against Pathogens

A primary mechanism through which 2'-Fucosyllactose exerts its protective effects is by acting as an anti-adhesive agent, preventing pathogens from binding to host tissues. This is largely achieved through its function as a soluble decoy receptor and by directly inhibiting pathogen adhesion to epithelial cells.

2'-Fucosyllactose structurally resembles the glycan receptors on the surface of host epithelial cells that many pathogens use for attachment. nih.govrsc.org By being present in the intestinal lumen, 2'-FL can act as a soluble decoy, competitively binding to the adhesins of pathogens. This preemptive binding neutralizes the pathogens, preventing them from attaching to the intestinal wall and initiating infection. nih.govnih.govnih.gov This mechanism has been proposed for a variety of pathogens, including bacteria and viruses. For instance, studies have shown that 2'-FL can act as a decoy for human noroviruses, which recognize histo-blood group antigens (HBGAs) for attachment, structures that 2'-FL mimics. researchgate.net

Numerous in vitro and animal studies have provided direct evidence for the anti-adhesive properties of 2'-FL against a range of enteric pathogens.

Escherichia coli : In vitro studies using Caco-2 intestinal epithelial cells have demonstrated that 2'-FL can inhibit the adhesion of enteropathogenic E. coli (EPEC). nih.govrsc.org One study reported an 18% reduction in EPEC adhesion with 2'-FL. rsc.org In a mouse model of E. coli O157 infection, dietary 2'-FL was shown to reduce pathogen adhesion to the cell surface by approximately 30%. exlibrisgroup.com Another in vitro study also showed a dose-dependent reduction in E. coli O157 adhesion with increasing concentrations of 2'-FL. exlibrisgroup.com

Campylobacter jejuni : 2'-FL has been shown to be a potent inhibitor of C. jejuni adhesion. In vitro, it has been observed to inhibit the adhesion of C. jejuni to Caco-2 cells, with one study reporting a 26% reduction. sciopen.comrsc.org It is believed that 2'-FL inhibits the adhesion of C. jejuni to the H(O) blood group epitope. mdpi.com

Vibrio cholerae : The anti-adhesive effects of 2'-FL have also been demonstrated against Vibrio cholerae. In vitro studies using Caco-2 cells have shown that 2'-FL can inhibit the adhesion of this pathogen. nih.govresearchgate.net

Salmonella spp. : The effect of 2'-FL on Salmonella adhesion appears to be more variable. While some studies suggest that 2'-FL can reduce the adhesion of certain Salmonella serovars, such as Salmonella enterica serovar Fyris to Caco-2 cells (with a reported 12% reduction), another study indicated that it may not reduce the adhesion of other Salmonella species. exlibrisgroup.comrsc.org

Table 2: Inhibition of Pathogen Adhesion by 2'-Fucosyllactose in Preclinical Models

| Pathogen | Model System | Key Findings | Citation |

|---|---|---|---|

| Escherichia coli (EPEC) | Caco-2 cells (in vitro) | 18% reduction in adhesion. | rsc.org |

| Escherichia coli O157 | Mouse model | ~30% reduction in adhesion. | exlibrisgroup.com |

| Campylobacter jejuni | Caco-2 cells (in vitro) | 26% reduction in adhesion. | sciopen.comrsc.org |

| Vibrio cholerae | Caco-2 cells (in vitro) | Inhibition of adhesion. | nih.govresearchgate.net |

| Salmonella enterica serovar Fyris | Caco-2 cells (in vitro) | 12% reduction in adhesion. | rsc.org |

Beyond preventing initial attachment, 2'-FL may also interfere with later stages of infection, such as biofilm formation. Biofilms are structured communities of bacteria that are more resistant to antimicrobial agents and the host immune system. While native 2'-FL showed no significant antimicrobial or antibiofilm activity against Group B Streptococcus, a chemically modified version (reducing end β-amine) did exhibit antibiofilm properties. frontiersin.org However, other research suggests that human milk oligosaccharides (HMOs) in general can disrupt biofilm formation of pathogens like Acinetobacter baumannii. quadram.ac.uk The majority of Pseudomonas aeruginosa strains, a pathogen known for its biofilm-forming capabilities and virulence factors, are strong biofilm producers. nih.gov Research indicates that 2'-FL can inhibit the adhesion of P. aeruginosa to intestinal and respiratory cell lines, which is a critical first step in biofilm formation. sciopen.comrsc.org

Enhancement of Intestinal Barrier Function in Preclinical Studies

A robust intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Preclinical studies have revealed that 2'-FL contributes to the enhancement of this barrier, primarily by influencing the mucus layer.

The mucus layer, primarily composed of mucins produced by goblet cells, forms a physical barrier that separates the gut microbiota from the intestinal epithelium. 2'-FL has been shown to positively impact this critical defensive layer.

In a mouse model of high-fat diet-induced obesity, supplementation with 2'-FL led to significant changes in the intestinal mucus layer, including increased mucus production and alterations in its composition. nih.govresearchgate.net This was accompanied by changes in the gene expression of both secreted and transmembrane mucins. nih.govresearchgate.net Specifically, 2'-FL has been shown to increase the expression of Mucin 2 (MUC2), the main secreted mucin in the intestine. rsc.orgrsc.orgfrontiersin.org

Studies using in vitro models of human goblet cells have shown that 2'-FL can modulate the secretory function of these cells. exlibrisgroup.com For instance, in an inflammatory environment, 2'-FL was more effective than galactooligosaccharides (GOS) at improving mucin secretion, as indicated by a significant increase in the mRNA expression of Trefoil Factor 3 (TFF3) and Carbohydrate Sulfotransferase 5 (CHST5), genes involved in mucus layer integrity and modification. mdpi.com Furthermore, in a colitis mouse model, 2'-FL treatment promoted the recovery of goblet cells and enhanced MUC2 expression. frontiersin.org This effect was found to be dependent on the gut microbiota, as fecal microbiota transplantation from 2'-FL-treated mice conferred similar benefits. frontiersin.org The mechanism appears to involve the NLRP6 inflammasome, which is important for MUC2 expression in goblet cells. mdpi.comnih.gov

Interestingly, 2'-FL also appears to influence the degradation of the mucus layer. In the context of a high-fat diet, 2'-FL increased the activity of bacterial glycosyl hydrolases involved in mucin glycan degradation. nih.govresearchgate.net This suggests a complex interplay where 2'-FL not only promotes mucus production but also modulates its turnover by the gut microbiota.

Table 3: Effects of 2'-Fucosyllactose on Intestinal Barrier Function in Preclinical Studies

| Model System | Key Findings | Citation |

|---|---|---|

| High-fat diet mouse model | Increased mucus production and altered composition. | nih.govresearchgate.net |

| High-fat diet mouse model | Increased gene expression of secreted and transmembrane mucins. | nih.govresearchgate.net |

| LPS-induced injury in rats | Increased mRNA expression of MUC2. | rsc.orgrsc.org |

| Human goblet cells (in vitro) | Increased mRNA expression of TFF3 and CHST5 in an inflammatory state. | mdpi.com |

| Colitis mouse model | Promoted recovery of goblet cells and enhanced MUC2 expression. | frontiersin.org |

| High-fat diet mouse model | Increased bacterial glycosyl hydrolases involved in mucin degradation. | nih.govresearchgate.net |

Regulation of Tight Junction Proteins and Intestinal Permeability

Preclinical studies have demonstrated that 2'-Fucosyllactose (2'-FL) plays a significant role in modulating the integrity of the intestinal barrier by regulating tight junction proteins and reducing intestinal permeability. In mouse models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, supplementation with 2'-FL and 3-Fucosyllactose (B594375) (3-FL) led to the protection against acute colitis by regulating the expression of tight junction proteins. mdpi.com Specifically, 2'-FL was found to upregulate the expression of Zonula occludens-1 (ZO-1) and occludin, while downregulating claudin-2 in an interleukin-6 (IL-6) induced Caco-2 cell model of barrier dysfunction. mdpi.com Similarly, in a cyclophosphamide-induced immunosuppressed mouse model, a prebiotic formula containing 2'-FL upregulated the expression of claudin-1 and ZO-1, thereby enhancing intestinal barrier function. mdpi.com

Further research using human microbiota-associated mouse models revealed that 2'-FL decreased markers of intestinal permeability, such as enterotoxin and diamine oxidase (DAO), while increasing the expression levels of occludin and claudin. doaj.orgsciopen.com In a mouse model of ovalbumin-induced food allergy, both 2'-FL and 3-FL significantly upregulated occludin levels, with non-significant increases also observed for ZO-1 and claudin-1. rsc.org Additionally, in obese Ldlr-/-.Leiden mice on a high-fat diet, 2'-FL supplementation suppressed the diet-induced increase in gut permeability. frontiersin.org Studies on mice fed a high-fat diet also showed that 2'-FL significantly decreased intestinal permeability, an effect associated with an increase in interleukin-22, a cytokine known for its protective role in intestinal barrier function. nih.gov In vitro experiments with Caco-2 cells have also shown that bacterial metabolites derived from 2'-FL can attenuate paracellular permeability. frontiersin.org

These findings collectively suggest that 2'-FL, both directly and indirectly through its influence on the gut microbiota, strengthens the intestinal barrier by modulating the expression of key tight junction proteins.

Table 1: Effects of 2-Fucosyllactose on Tight Junction Proteins and Intestinal Permeability in Preclinical Models

| Model System | Key Findings | Reference |

| DSS-induced colitis mouse model | Protected against colitis by regulating tight junction protein expression. | mdpi.com |

| IL-6-induced Caco-2 cells | Upregulated ZO-1 and occludin; downregulated claudin-2. | mdpi.com |

| Cyclophosphamide-induced immunosuppressed mice | Upregulated claudin-1 and ZO-1. | mdpi.com |

| Human microbiota-associated mice | Decreased enterotoxin and DAO; increased occludin and claudin. | doaj.orgsciopen.com |

| Ovalbumin-induced food allergy mouse model | Significantly upregulated occludin. | rsc.org |

| High-fat diet-fed obese Ldlr-/-.Leiden mice | Suppressed HFD-induced gut permeability. | frontiersin.org |

| High-fat diet-fed mice | Decreased intestinal permeability; increased IL-22. | nih.gov |

Modulation of Intestinal Epithelial Cell Proliferation and Differentiation

2'-Fucosyllactose has been shown to influence the fundamental processes of intestinal epithelial cell proliferation and differentiation in preclinical models. In vitro studies using the human intestinal epithelial cell lines HT-29 and Caco-2 have demonstrated that 2'-FL, along with other human milk oligosaccharides (HMOs), can inhibit cell proliferation while promoting differentiation. researchgate.net This suggests a role for 2'-FL in promoting the maturation of intestinal epithelial cells. researchgate.net

In a mouse model of chemotherapy-induced intestinal mucositis, 2'-FL was found to alleviate the inhibitory effects of 5-fluorouracil (B62378) (5-FU) on the growth of mouse small intestinal epithelial (MSIE) cells. nih.gov Specifically, 2'-FL suppressed 5-FU-induced apoptosis in both MSIE cells and mouse enteroids. nih.gov However, it did not affect 5-FU-induced inhibition of proliferation in these cells. nih.gov This protective effect against apoptosis may contribute to the prevention of chemotherapy-induced intestinal damage. nih.gov

Furthermore, in a neonatal rat model, 2'-FL was shown to ameliorate the severity of rotavirus-induced diarrhea, which was possibly linked to the promotion of intestinal maturation. mdpi.com These findings indicate that 2'-FL can directly impact intestinal epithelial cells, fostering a more mature and resilient intestinal lining.

Table 2: Influence of this compound on Intestinal Epithelial Cell Proliferation and Differentiation

| Model System | Key Findings | Reference |

| HT-29 and Caco-2 cell lines | Inhibited proliferation and enhanced differentiation. | researchgate.net |

| Mouse small intestinal epithelial (MSIE) cells and enteroids | Alleviated 5-FU-induced growth inhibition and suppressed apoptosis. | nih.gov |

| Neonatal rat model | Ameliorated rotavirus-induced diarrhea, potentially by promoting intestinal maturation. | mdpi.com |

Influence on Neurodevelopmental and Cognitive Processes in Animal Models

Impact on Synaptic Plasticity and Long-Term Potentiation (LTP) in Hippocampus

Preclinical studies in rodents have consistently demonstrated that 2'-FL enhances synaptic plasticity, particularly long-term potentiation (LTP) in the hippocampus, a crucial process for learning and memory. researchgate.netplos.orgtraversescience.comsemanticscholar.orgresearchgate.netnih.govnih.gov Chronic oral administration of 2'-FL in both mice and rats resulted in improvements in LTP at the hippocampal CA3-CA1 synapse. nih.gov This enhancement of LTP was observed to be long-lasting. traversescience.com In one study, mice fed a diet containing 2'-FL for 12 weeks exhibited greater neuronal firing that persisted for over three days, whereas in the control group, LTP lasted less than 24 hours. traversescience.com

The effects of 2'-FL on LTP appear to be specific to the intact trisaccharide, as its monosaccharide component, L-fucose, did not evoke the same potentiation effects when administered orally. plos.orgsemanticscholar.org However, in vitro bath application of both L-fucose and 2'-FL to rat hippocampal slices did increase the potentiation of the population spike amplitude and field excitatory postsynaptic potential (fEPSP) after tetanization. nih.gov The enhancement of hippocampal LTP by 2'-FL has been linked to better performance in various learning and memory tasks in rodents. nih.gov

Table 3: Effect of this compound on Hippocampal Long-Term Potentiation (LTP)

| Animal Model | Key Findings on LTP | Reference |

| Mice and Rats | Chronic oral administration improved LTP at the CA3-CA1 synapse. | nih.gov |

| Mice | 2'-FL-fed mice showed enhanced and longer-lasting LTP compared to controls. | traversescience.com |

| Rats | Oral 2'-FL, but not L-fucose, enhanced LTP. | plos.orgsemanticscholar.org |

| Rat hippocampal slices | In vitro application of L-fucose and 2'-FL increased potentiation. | nih.gov |

Modulation of Brain Metabolites and Neurotransmitters (e.g., 5-Hydroxytryptamine, 5-Hydroxytryptophan)

Recent preclinical evidence suggests that 2'-FL can modulate the levels of key neurotransmitters in the brain, which may underlie its cognitive-enhancing effects. In a study with growing mice, long-term supplementation with 2'-FL was found to significantly increase the levels of both 5-hydroxytryptamine (5-HT, also known as serotonin) and its precursor, 5-hydroxytryptophan (B29612) (5-HTP), in the hippocampus. nih.govnih.gov

The modulation of these neurotransmitters appears to be dependent on the gut microbiota. nih.govnih.gov The same study showed that antibiotic intervention, which depletes the gut microbiota, abolished the cognitive advantages and the increases in hippocampal 5-HT and 5-HTP conferred by 2'-FL. nih.govnih.gov This highlights the critical role of the gut-brain axis in mediating the effects of 2'-FL on brain neurochemistry. In vitro fermentation studies have also shown that 2'-FL can lead to the production of various neuroactive metabolites by the gut microbiota. reading.ac.uk

Table 4: Modulation of Brain Metabolites by this compound

| Animal Model | Brain Region | Metabolites Modulated | Key Finding | Reference |

| Growing mice | Hippocampus | 5-Hydroxytryptamine (5-HT), 5-Hydroxytryptophan (5-HTP) | Significantly increased levels of both 5-HT and 5-HTP. | nih.govnih.gov |

Regulation of Neurotrophic Factor Expression (e.g., BDNF, PSD-95)

2'-Fucosyllactose administration has been shown to upregulate the expression of key neurotrophic factors and proteins involved in synaptic plasticity and memory storage in preclinical models. Chronic administration of 2'-FL to rodents led to an increased expression of brain-derived neurotrophic factor (BDNF) and postsynaptic density protein 95 (PSD-95) in various brain regions. researchgate.nettraversescience.comnih.gov

In rats supplemented with 2'-FL for five weeks, higher levels of BDNF and PSD-95 were found in the hippocampus. traversescience.com Furthermore, PSD-95 levels were also elevated in the frontal cortex. traversescience.com In a rat model of stroke, both pretreatment and post-treatment with 2'-FL resulted in upregulated BDNF expression. nih.gov The increased expression of these molecules, which are crucial for synaptic function and neuronal health, provides a molecular basis for the observed improvements in learning and memory following 2'-FL supplementation. researchgate.nettraversescience.com

Table 5: Regulation of Neurotrophic Factor Expression by this compound

| Animal Model | Brain Region(s) | Neurotrophic Factors/Proteins Upregulated | Reference |

| Rodents | Cortical and subcortical structures | BDNF, PSD-95 | researchgate.netnih.gov |

| Rats | Hippocampus, Frontal Cortex | BDNF, PSD-95 | traversescience.com |

| Rat stroke model | Brain | BDNF | nih.gov |

Role of the Gut-Brain Axis in Mediating Neurocognitive Effects

The neurocognitive benefits of 2'-FL are largely mediated through the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system. plos.orgsemanticscholar.orgnih.govnih.govmdpi.comfrontiersin.org A pivotal study in rats demonstrated that the enhancing effects of orally administered 2'-FL on hippocampal LTP were inhibited by bilateral subdiaphragmatic vagotomy, a procedure that severs the vagus nerve. plos.orgsemanticscholar.orgmdpi.com This indicates that the vagus nerve, a key component of the gut-brain axis, is essential for transmitting the signals from the gut to the brain that lead to improved cognitive function. plos.orgsemanticscholar.orgmdpi.com

Furthermore, the influence of 2'-FL on the gut microbiota is a critical upstream event. Isotope-labeling studies in mice have shown that microbial metabolism of 2'-FL is necessary for its components to be absorbed and distributed to other organs, including the brain. frontiersin.org The cognitive-enhancing effects of 2'-FL are abolished in antibiotic-treated mice, further underscoring the necessity of an intact gut microbiota. nih.govnih.gov The microbiota can produce various neuroactive metabolites from 2'-FL, including short-chain fatty acids and neurotransmitter precursors like 5-HTP, which can then influence brain function. nih.govnih.govmdpi.com Therefore, 2'-FL appears to exert its neurocognitive effects indirectly, by modulating the gut microbiota and utilizing the vagus nerve pathway to communicate with the brain. plos.orgsemanticscholar.orgfrontiersin.org

Host Metabolic Interactions in Animal Models

Preclinical studies consistently demonstrate that 2'-FL supplementation can ameliorate metabolic dysregulation associated with high-fat diet (HFD) consumption in animal models. These effects are multifaceted, encompassing improvements in glucose homeostasis and lipid metabolism.

Supplementation with 2'-FL has been shown to significantly reduce HFD-induced obesity and improve glucose intolerance. bmj.comnih.gov In mice fed an HFD, those receiving 2'-FL exhibited significantly lower body weight gain and fat mass gain, including subcutaneous, epididymal, visceral, and brown adipose tissues, compared to their counterparts on an HFD alone. bmj.comnih.gov This reduction in adiposity was not attributable to decreased food intake or changes in lean muscle mass in some studies. bmj.comnih.gov Furthermore, 2'-FL supplementation led to improved glucose tolerance, as evidenced by lower plasma glucose and insulin (B600854) levels during oral glucose tolerance tests. bmj.comnih.gov In one study, long-term supplementation with 2'-FL in obese, hyperinsulinemic mice significantly lowered fasting plasma insulin concentrations and, consequently, the homeostatic model assessment for insulin resistance (HOMA-IR), indicating improved insulin action. frontiersin.org

The molecular mechanisms underlying these metabolic benefits involve the regulation of key transcription factors and metabolic intermediates. In the liver of HFD-fed mice, 2'-FL has been found to suppress the upregulation of adipogenic transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and sterol regulatory element-binding protein-1c (SREBF1). researchgate.netsemanticscholar.org PPARγ is a master regulator of adipogenesis, and its downregulation by 2'-FL suggests an inhibitory effect on fat cell formation. researchgate.netsemanticscholar.orgrsc.org Similarly, the suppression of SREBF1, a key player in lipogenesis, points to a reduction in fatty acid synthesis in the liver. frontiersin.org

Moreover, 2'-FL has been observed to reduce intrahepatic diacylglycerols. frontiersin.org An accumulation of diacylglycerols in the liver is linked to hepatic insulin resistance. By decreasing these lipid species, 2'-FL may contribute to the observed improvements in insulin sensitivity. frontiersin.org While some studies reported no significant effect of 2'-FL on hepatic lipid accumulation or triglycerides, the modulation of key regulatory genes suggests a clear impact on lipid metabolic pathways. semanticscholar.orgrsc.org

Table 1: Effects of 2'-Fucosyllactose (2'-FL) on Metabolic Parameters in High-Fat Diet (HFD) Fed Mice

| Parameter | Control (HFD) | HFD + 2'-FL | Outcome | Reference |

| Body Weight Gain | Increased | Significantly Lower | Attenuation of HFD-induced obesity | bmj.comnih.gov |

| Fat Mass Gain | Increased | Significantly Lower | Reduction in various adipose tissue depots | bmj.comnih.gov |

| Plasma Glucose (Fasting) | Elevated | Significantly Lower | Improved glycemic control | bmj.com |

| Plasma Insulin (Fasting) | Elevated | Significantly Lower | Enhanced insulin sensitivity | bmj.comfrontiersin.org |

| Glucose Tolerance | Impaired | Significantly Improved | Attenuation of glucose intolerance | bmj.comnih.gov |

| Hepatic PPARγ Expression | Upregulated | Significantly Suppressed | Inhibition of adipogenesis | researchgate.netsemanticscholar.org |

| Hepatic SREBF1 Expression | Upregulated | Deactivated | Reduction in lipogenesis | frontiersin.org |

| Intrahepatic Diacylglycerols | Increased | Reduced | Potential mechanism for improved insulin sensitivity | frontiersin.org |

The metabolic benefits of 2'-FL extend to the modulation of key gut hormones that regulate appetite, energy homeostasis, and glucose metabolism. In HFD-fed mice, supplementation with 2'-FL has been found to significantly alter the levels of several critical metabolic hormones. bmj.comnih.gov

Specifically, studies have reported that mice supplemented with 2'-FL exhibited significantly higher plasma levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). bmj.comnih.gov GLP-1 and PYY are anorectic gut hormones released from enteroendocrine L-cells in response to nutrient ingestion. They play crucial roles in promoting satiety, slowing gastric emptying, and enhancing glucose-dependent insulin secretion. The increased levels of these hormones could partially explain the observed reductions in body weight and fat mass in 2'-FL-treated animals. bmj.comnih.gov

The modulation of these hormones suggests that 2'-FL can influence the complex gut-brain signaling pathways that govern metabolic health.

Table 2: Effects of 2'-Fucosyllactose (2'-FL) on Metabolic Hormones in High-Fat Diet (HFD) Fed Mice

| Hormone | Control (HFD) | HFD + 2'-FL | Function | Reference |

| GLP-1 | Lower | Significantly Higher | Promotes satiety, enhances insulin secretion | bmj.comnih.gov |

| PYY | Lower | Significantly Higher | Promotes satiety, slows gastric emptying | bmj.comnih.gov |

| Leptin | Higher | Significantly Lower | Regulates long-term energy balance | bmj.comnih.gov |

| Glucagon | Higher | Significantly Lower | Raises blood glucose levels | bmj.comnih.gov |

Advanced Analytical Methodologies for 2 Fucosyllactose Research

Chromatographic Techniques for 2'-Fucosyllactose Quantification and Purity Assessment

Chromatographic methods are the cornerstone of 2'-FL analysis, enabling its separation from complex matrices and precise quantification. The choice of technique often depends on the sample matrix, the presence of isomers, and the required analytical throughput.

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantification of 2'-FL in various applications, including infant formula, milk, and other food products. koreascience.krrsc.org A significant challenge in analyzing 2'-FL is its separation from lactose (B1674315), which is often present in much higher concentrations. ebi.ac.ukbmrb.io

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is particularly well-suited for carbohydrate analysis and has been successfully employed for the determination of 2'-FL. ebi.ac.ukresearchgate.netjove.com This method offers high selectivity and sensitivity for underivatized carbohydrates, obviating the need for labeling steps. HPAEC-PAD can effectively resolve 2'-FL from lactose and other oligosaccharides, a critical requirement for accurate quantification in infant formula. ebi.ac.ukbmrb.io The technique has been validated for the simultaneous determination of several human milk oligosaccharides (HMOs), including 2'-FL. researchgate.netresearchgate.net

One validated HPAEC-PAD method demonstrated excellent linearity for 2'-FL with a correlation coefficient (r²) of 0.998 and for Lacto-N-neotetraose (LNnT) with an r² of 0.999. ebi.ac.uk Another study reported a limit of detection (LOD) of 0.43 µg/ml and a limit of quantitation (LOQ) of 1.75 µg/ml for 2'-FL in infant formula matrices. ebi.ac.ukbmrb.io

Table 1: Performance of HPAEC-PAD for 2'-FL Quantification in Infant Formula

| Parameter | Value | Reference |

| Linearity (r²) | 0.99951 (Average R) | ebi.ac.uk |

| Limit of Detection (LOD) | 0.43 µg/ml | ebi.ac.ukbmrb.io |

| Limit of Quantitation (LOQ) | 1.75 µg/ml | ebi.ac.ukbmrb.io |

| Recovery | 94% - 111% | ebi.ac.ukjmb.or.kr |

| Relative Standard Deviation (RSD) | 2.1% - 7.9% | ebi.ac.ukjmb.or.kr |

Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Fluorescence Detection (FLD) is another powerful technique for the analysis of 2'-FL and other HMOs. jmb.or.krnih.gov This method typically involves a derivatization step where the oligosaccharides are labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2AB). researchgate.netacs.org This labeling significantly enhances the sensitivity of detection.

HILIC-FLD has been shown to be effective for the simultaneous analysis of multiple HMOs in infant formula and adult nutritionals. researchgate.net A key advantage of HILIC-FLD is its ability to overcome matrix interferences that can sometimes affect HPAEC-PAD results, particularly in complex food products. ebi.ac.uknih.gov The sample preparation for HILIC-FLD, which includes the labeling step, can help disrupt interactions between the oligosaccharides and the formula matrix, leading to more accurate recovery. ebi.ac.uknih.gov

Validation studies for HILIC-FLD have demonstrated good performance, with recoveries for 2'-FL and LNnT in spiked formula ranging from 94% to 104% and a relative standard deviation for intermediate precision (RSDiR) between 2.0% and 7.4%. ebi.ac.ukjmb.or.krresearchgate.net

Table 2: Performance of HILIC-FLD for 2'-FL Quantification in Infant Formula

| Parameter | Value | Reference |

| Recovery | 94% - 104% | ebi.ac.ukjmb.or.krresearchgate.net |

| Relative Standard Deviation (RSD) | 2.0% - 7.4% | ebi.ac.ukjmb.or.krresearchgate.net |

| Linearity (r²) for 2'-FL (low range) | 0.998 | nih.gov |

| Linearity (r²) for 2'-FL (high range) | 0.994 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for both the quantification and definitive structural elucidation of 2'-Fucosyllactose. rsc.orgbmrb.iojove.com These techniques combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

For quantitative analysis, LC-MS/MS methods, often using a HILIC column, have been developed for the simultaneous determination of 2'-FL and other HMOs in dietary supplements and maternal milk. koreascience.krrsc.org These methods can be highly sensitive, with reported limits of detection and quantification for 2'-FL as low as 4 mg/kg and 10 mg/kg, respectively, in dietary supplements. koreascience.kr A study on Korean maternal milk using LC-MS/MS found 2'-FL concentrations ranging from 0.4 to 2.6 g/L. rsc.orgjove.com

For structural elucidation, mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of oligosaccharides. mdpi.com Porous graphitized carbon (PGC) LC-MS is particularly effective for separating complex isomeric mixtures of HMOs, which is essential for unambiguous identification. researchgate.netasm.org The fragmentation data obtained from MS/MS experiments help to determine the sequence of monosaccharides and the positions of the glycosidic linkages, thus confirming the identity of 2'-FL.

Table 3: LC-MS/MS Method Parameters for 2'-FL Quantification

| Parameter | Detail | Reference |

| Chromatography Column | HILIC (3.5 μm, 2.1mm × 150 mm) | koreascience.kr |

| Mobile Phase | A: 0.1% formic acid; B: acetonitrile | koreascience.kr |

| Detection | Mass Spectrometry (MS/MS) | koreascience.kr |

| Limit of Detection (LOD) | 4 mg/kg (in dietary supplements) | koreascience.kr |

| Limit of Quantitation (LOQ) | 10 mg/kg (in dietary supplements) | koreascience.kr |

| Linear Range | 0.4 µg/mL to 40 µg/mL | koreascience.kr |

Enzymatic Methods for 2'-Fucosyllactose Detection and Quantification

Enzymatic methods offer a simple, rapid, and often high-throughput alternative to chromatographic techniques for the quantification of 2'-FL. jmb.or.krnih.gov These assays are based on the high specificity of enzymes for their substrates.

A common enzymatic assay for 2'-FL involves a two-step reaction. koreascience.krjmb.or.krnih.gov First, the enzyme α-L-fucosidase (EC 3.2.1.51) is used to specifically cleave the α-1,2-glycosidic linkage in 2'-FL, releasing L-fucose and lactose. jmb.or.krnih.govacs.org In the second step, the released L-fucose is quantified. This is often achieved using L-fucose dehydrogenase, which catalyzes the oxidation of L-fucose, leading to the concomitant reduction of NADP+ to NADPH. koreascience.krjmb.or.krnih.gov The increase in NADPH concentration, which can be measured spectrophotometrically at 340 nm, is directly proportional to the initial amount of 2'-FL in the sample.

This enzymatic method is well-suited for a microplate format, allowing for the simultaneous analysis of a large number of samples. koreascience.krjmb.or.krnih.gov It has been demonstrated to be effective for measuring up to 5 g/L of 2'-FL, with a reaction time of approximately 50 minutes. koreascience.krnih.gov This makes it a valuable tool for applications such as screening microbial strains for 2'-FL production or for quality control during biotechnological manufacturing. ebi.ac.ukjmb.or.krnih.gov

Table 4: Two-Step Enzymatic Assay for 2'-Fucosyllactose Quantification

| Step | Enzyme | Reaction | Detection | Reference |

| 1 | α-(1-2,3,4,6)-L-fucosidase | 2'-Fucosyllactose → L-fucose + Lactose | - | jmb.or.krnih.gov |

| 2 | L-fucose dehydrogenase | L-fucose + NADP+ → L-fucono-1,5-lactone + NADPH + H+ | Spectrophotometric measurement of NADPH | koreascience.krjmb.or.krnih.gov |

Advanced Spectroscopic and Structural Analysis Techniques

While chromatographic and enzymatic methods are excellent for quantification, advanced spectroscopic techniques are essential for the detailed structural characterization of 2'-Fucosyllactose, including its three-dimensional conformation and the precise nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carbohydrates in solution. wikipedia.org It provides detailed information about the primary structure, including the stereochemistry of the monosaccharide units, the anomeric configuration (α or β), and the glycosidic linkage positions. wikipedia.orgresearchgate.net

For 2'-Fucosyllactose, which is the trisaccharide α-L-Fucp-(1→2)-β-D-Galp-(1→4)-D-Glcp, NMR is used to confirm this specific connectivity. researchgate.net One-dimensional (1D) ¹H NMR spectra provide information on the chemical environment of each proton, with anomeric protons typically resonating in a distinct region of the spectrum. wikipedia.orgresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities between protons and carbons, both within and between the monosaccharide residues. mdpi.com

Specifically, HMBC experiments are crucial for identifying the glycosidic linkages by detecting long-range couplings between the anomeric proton of one residue and the carbon of the adjacent residue involved in the linkage. researchgate.netoup.com Furthermore, the measurement of vicinal proton-proton and heteronuclear coupling constants, combined with molecular modeling, allows for the determination of the preferred conformations of the molecule around the glycosidic bonds. researchgate.netcopernicus.org

Table 5: Key NMR Experiments for 2'-Fucosyllactose Structural Analysis

| NMR Experiment | Information Obtained |

| 1D ¹H NMR | Provides chemical shifts of all protons, initial identification of anomeric protons. |

| 2D COSY | Shows proton-proton couplings within a monosaccharide ring. |

| 2D TOCSY | Identifies all protons belonging to a specific monosaccharide spin system. |

| 2D HSQC | Correlates each proton with its directly attached carbon. |

| 2D HMBC | Reveals long-range (2-3 bond) proton-carbon correlations, crucial for identifying glycosidic linkages. |

| NOESY/ROESY | Provides information on through-space proton-proton proximities, used for conformational analysis. |

Mass Spectrometry for Glycan Structure and Isomer Differentiation

Mass spectrometry (MS) stands as a cornerstone in glycan analysis due to its high sensitivity and ability to provide detailed structural information from minimal sample amounts. rsc.org The challenge with glycans lies in their inherent complexity, including the existence of isomers—molecules with the same atomic composition but different structural arrangements. acs.org Differentiating 2'-FL from its structural isomer, 3-Fucosyllactose (B594375) (3-FL), is a critical analytical task, as the linkage of the fucose moiety dictates biological activity.

Several MS-based approaches have been developed to tackle this challenge:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for separating and identifying oligosaccharide isomers. food.gov.uk By coupling liquid chromatography with tandem mass spectrometry, researchers can distinguish between 2'-FL and 3'-FL based on their distinct retention times and fragmentation patterns. food.gov.uk For instance, specific fragment ions can be used to monitor for each isomer; a fragment with a mass-to-charge ratio (m/z) of 325.11 is characteristic of 3-FL. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS): This method, often involving derivatization of the oligosaccharides, can also effectively separate and quantify 2'-FL and 3-FL. researchgate.net The electron ionization (EI) fragmentation patterns of the derivatized isomers provide specific ions that allow for their differentiation and quantification. researchgate.net

Direct Introduction-Ion Mobility-Mass Spectrometry (DI-IM-MS): This innovative approach offers rapid and robust isomer-specific quantification directly from complex matrices like breast milk. researchgate.netnih.gov Ion mobility spectrometry separates ions based on their size and shape (collision cross-section), which can resolve isomers that are indistinguishable by mass alone. researchgate.netnih.gov This technique has been successfully used to determine the concentration of 2'-FL even in the presence of 3-FL. nih.gov

Advanced Fragmentation Techniques: To overcome the limitations of conventional collision-induced dissociation (CID), which can lead to ambiguous results due to glycan rearrangement, newer methods are being employed. rsc.orgwvu.edu Techniques like helium charge transfer dissociation (He-CTD) provide unambiguous glycosidic and cross-ring cleavages, which are crucial for differentiating linkage isomers. wvu.edu Another approach involves using a methylated free radical activated glycan sequencing (Me-FRAGS) reagent, which induces specific cleavages without rearrangement, simplifying spectral interpretation. rsc.org

Table 1: Mass Spectrometry Techniques for 2'-Fucosyllactose Isomer Differentiation

| Technique | Principle | Key Findings for 2'-FL vs. 3-FL Differentiation |

| LC-MS/MS | Separates isomers based on chromatography, then identifies based on mass and fragmentation. | Differentiates based on retention time and specific fragment ions. food.gov.ukbiorxiv.org |

| GC-MS | Separates volatile derivatives of isomers by gas chromatography for MS analysis. | Distinct electron ionization fragmentation patterns allow for differentiation. researchgate.net |

| DI-IM-MS | Separates isomers based on their size and shape (collision cross-section) in the gas phase. | Allows for rapid, specific quantification of 2'-FL in the presence of 3-FL. researchgate.netnih.gov |

| He-CTD-MS | Uses helium charge transfer for controlled fragmentation, providing detailed structural information. | Produces unambiguous cross-ring cleavages crucial for linkage isomer differentiation. wvu.edu |

| Me-FRAGS-MS | Employs a radical-containing reagent to induce specific fragmentation pathways. | Prevents glycan rearrangement, leading to clearer and more easily interpretable spectra. rsc.org |

In Vivo and In Vitro Biomarker Analysis Related to 2'-Fucosyllactose Metabolism and Biological Effects

Understanding the biological impact of 2'-FL involves analyzing a variety of biomarkers in both living organisms (in vivo) and controlled laboratory settings (in vitro). These biomarkers provide insights into its metabolism by the gut microbiota and its subsequent effects on host physiology, particularly gut health and immune function.

In vivo studies, often conducted in animal models or human clinical trials, have identified several key biomarkers that are modulated by 2'-FL supplementation:

Gut Microbiota Composition: 2'-FL is known to act as a prebiotic, selectively promoting the growth of beneficial bacteria. mdpi.comnih.gov An increased relative abundance of Bifidobacterium species, such as B. longum and B. breve, is a consistent finding in fecal samples from individuals consuming 2'-FL. asm.orgnih.gov Conversely, it has been shown to inhibit the growth of certain pathogens like Campylobacter jejuni. mdpi.com

Microbial Gene Expression: Analysis of the fecal metagenome can reveal changes in the functional capacity of the gut microbiota. Supplementation with 2'-FL has been associated with changes in the abundance of specific glycosyl hydrolase (GH) families, such as an increase in GH42 and GH112 and a decrease in GH20 and GH2, reflecting a shift towards the internal metabolism of oligosaccharides by bacteria like Bifidobacterium. nih.gov

Metabolites: The fermentation of 2'-FL by gut bacteria produces various metabolites, including short-chain fatty acids (SCFAs). In vitro fermentation models have shown that 2'-FL strongly increases the production of acetate, propionate, and butyrate (B1204436). nih.gov Novel secretory metabolites, such as pantothenol, have also been identified from the metabolism of 2'-FL by Bifidobacterium infantis. asm.org

Gut Barrier Function Markers: 2'-FL has been shown to improve gut barrier integrity. In mouse models, 2'-FL supplementation led to increased expression of genes involved in mucus production, such as Muc2, and goblet cell differentiation markers like Elf3 and Hes1. bmj.com It also increased the expression of antimicrobial peptides like Reg3g. bmj.com

Immune Markers: 2'-FL exerts immunomodulatory effects. Studies in infants and animal models have shown that 2'-FL can lead to lower concentrations of plasma inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). mdpi.com It has also been shown to induce IL-10+ T-regulatory cells and modulate the Th1/Th2 immune response, indicating an anti-inflammatory and immune-balancing effect. mdpi.comnestlenutrition-institute.orgjmb.or.kr